3-Amino-3-(2-bromophenyl)oxetane hydrochloride
Overview
Description
3-Amino-3-(2-bromophenyl)oxetane hydrochloride, also known as ABOH, is a chemical compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. ABOH is a brominated amine derivative of oxetane and can be synthesized from 3-bromo-2-hydroxybenzaldehyde and ethylamine.
Scientific Research Applications
Synthesis and Material Science Applications
3-Amino-3-(2-bromophenyl)oxetane hydrochloride serves as a precursor in the synthesis of energetic oxetanes, which have applications in explosives. For instance, derivatives prepared from this compound exhibit improved performance, insensitivity, and thermostability, making them superior to traditional materials used in explosive formulations (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022). This advancement highlights the compound's significance in developing materials with enhanced explosive properties and safety profiles.
Drug Discovery and Bioisostere Applications
In the realm of drug discovery, the oxetane ring, a feature in 3-Amino-3-(2-bromophenyl)oxetane hydrochloride, is recognized for its bioisosteric resemblance to geminal dimethyl groups and carbonyl groups. This resemblance enables the creation of compounds with modified solubility, lipophilicity, and metabolic stability, which are crucial for the development of new pharmaceuticals. A notable example is the synthesis of oxetane derivatives aimed at generating structurally diverse 3-aminooxetanes, which can be leveraged to create novel therapeutic agents with improved pharmacokinetic profiles (Hamzik & Brubaker, 2010).
Synthetic Methodologies
The versatility of 3-Amino-3-(2-bromophenyl)oxetane hydrochloride is further illustrated in synthetic methodologies, where it serves as a building block for various synthetic routes. For example, its utilization in the facile synthesis of specific oxetane derivatives highlights its role in advancing synthetic chemistry by providing efficient routes to complex molecules (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015). These methodologies are instrumental in the discovery and development of new materials and drugs.
properties
IUPAC Name |
3-(2-bromophenyl)oxetan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGARDJCXVBBYEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-bromophenyl)oxetane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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